2-(Difluoromethyl)-4-iodo-5-methylpyridine
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Overview
Description
2-(Difluoromethyl)-4-iodo-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethyl, iodine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-iodo-5-methylpyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pre-formed pyridine derivative. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation processes .
For example, the difluoromethylation of pyridine derivatives can be accomplished using difluorocarbene reagents under mild conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Difluoromethyl)-4-azido-5-methylpyridine .
Scientific Research Applications
2-(Difluoromethyl)-4-iodo-5-methylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-4-iodo-5-methylpyridine exerts its effects depends on its specific application. In biological systems, the difluoromethyl group can enhance the compound’s ability to interact with target proteins and enzymes. The presence of the iodine atom can facilitate the formation of covalent bonds with biological targets, enhancing the compound’s potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethyl)-4-chloro-5-methylpyridine
- 2-(Difluoromethyl)-4-bromo-5-methylpyridine
- 2-(Difluoromethyl)-4-fluoro-5-methylpyridine
Uniqueness
2-(Difluoromethyl)-4-iodo-5-methylpyridine is unique due to the presence of the iodine atom, which can participate in a wider range of chemical reactions compared to other halogens. The difluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications .
Properties
Molecular Formula |
C7H6F2IN |
---|---|
Molecular Weight |
269.03 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C7H6F2IN/c1-4-3-11-6(7(8)9)2-5(4)10/h2-3,7H,1H3 |
InChI Key |
AZQODJVVHRGRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1I)C(F)F |
Origin of Product |
United States |
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